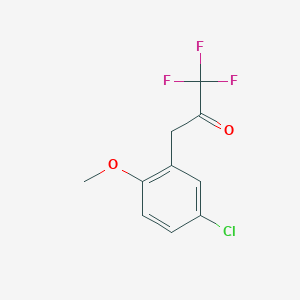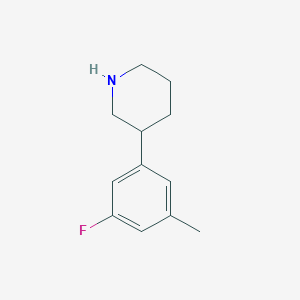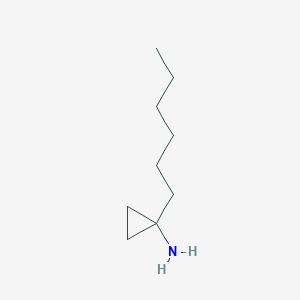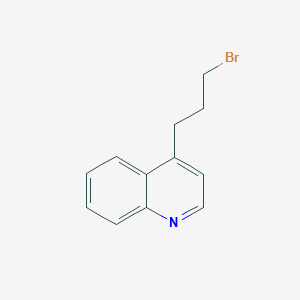![molecular formula C12H17F3N2O6 B13605372 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both methoxycarbonyl and trifluoroacetic acid groups in its structure contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. This step often requires the use of a strong base and elevated temperatures to facilitate the cyclization process.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through an esterification reaction using methanol and a suitable carboxylic acid derivative.
Addition of the Trifluoroacetic Acid Group: The trifluoroacetic acid group can be added through a nucleophilic substitution reaction, where a trifluoroacetyl chloride is reacted with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetic acid group, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, mild to moderate temperatures, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological process. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Boc-2-oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but with different functional groups.
2-Oxa-7-azaspiro[3.5]nonane: Lacks the methoxycarbonyl and trifluoroacetic acid groups, resulting in different chemical properties.
Uniqueness
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid is unique due to the presence of both methoxycarbonyl and trifluoroacetic acid groups, which impart distinct reactivity and potential applications. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C12H17F3N2O6 |
|---|---|
Peso molecular |
342.27 g/mol |
Nombre IUPAC |
7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N2O4.C2HF3O2/c1-16-9(15)12-4-2-10(3-5-12)6-11-7(10)8(13)14;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3,(H,13,14);(H,6,7) |
Clave InChI |
WEQHFEHXGUCXCU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCC2(CC1)CNC2C(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)






![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)



![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)


